Validated Role as Key Intermediate in Phase 2 Clinical Candidate Tropifexor
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is explicitly utilized as a reactant in the synthesis of tropifexor (LJN452), a highly potent non-bile acid FXR agonist [1]. In contrast, the corresponding carboxylic acid analog (CAS 1071359-88-0) is not directly employed in the described synthetic route due to the requirement for a protected carboxylate handle during the construction of the bicyclic nortropine-substituted benzothiazole carboxylic acid moiety [1]. This specific role as a building block for a Phase 2 clinical candidate provides a clear, verifiable advantage over structurally similar benzothiazole-6-carboxylate analogs lacking this validated application.
| Evidence Dimension | Validated Synthetic Utility in Advanced Drug Candidate |
|---|---|
| Target Compound Data | Key reactant in tropifexor synthesis; leads to Phase 2 clinical candidate (NASH, PBC) |
| Comparator Or Baseline | 2-Amino-4-methylbenzo[d]thiazole-6-carboxylic acid (CAS 1071359-88-0) |
| Quantified Difference | Target compound directly employed; comparator not utilized in published tropifexor route due to functional group incompatibility |
| Conditions | Multi-step organic synthesis as described in J. Med. Chem. 2017, 60, 24, 9960-9973 |
Why This Matters
For procurement in medicinal chemistry, a building block with a validated path to a clinical-stage asset reduces synthetic risk and accelerates lead optimization.
- [1] Tully DC, Rucker PV, Chianelli D, et al. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). J Med Chem. 2017;60(24):9960-9973. doi:10.1021/acs.jmedchem.7b00907. View Source
